乳糖酸

説明

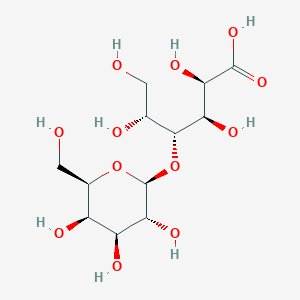

ラクトビオン酸は、4-O-β-ガラクトピラノシル-D-グルコン酸としても知られており、グルコン酸とガラクトースから形成される糖酸です。これは、ラクトースの酸化によって生成される二糖類です。ラクトビオン酸は、優れた保湿特性と穏やかな角質剥離作用で知られており、化粧品業界で人気の成分となっています。 さらに、ラクトビオン酸は、抗酸化作用とキレート作用により、医薬品や食品業界でも応用されています .

科学的研究の応用

Bioproduction Methods

Lactobionic acid is primarily produced through microbial fermentation or enzymatic synthesis. Recent studies have focused on optimizing production methods to enhance yield and efficiency. For instance, using Pseudomonas taetrolens as a microbial strain in bioreactors has shown promising results, achieving yields of up to 37.42 g/L under optimal conditions .

| Microorganism | Yield (g/L) | Conditions |

|---|---|---|

| Pseudomonas taetrolens | 37.42 | 2% lactose concentration |

| Bifidobacterium bifidum | Variable | Microencapsulation for gastrointestinal survival |

Pharmaceutical Applications

Lactobionic acid's bioactive properties have led to its exploration as a drug delivery vehicle and in tissue engineering. Its ability to form biocompatible nanoparticles enhances the delivery of therapeutic agents . Studies indicate that lactobionic acid can improve ocular surface dysfunction when used as a supplement in artificial tears .

Cosmetic Applications

In dermatology, lactobionic acid is recognized for its anti-aging effects. Clinical trials have demonstrated that topical applications can increase collagen synthesis and improve skin elasticity . Its use as an ingredient in skin care products is supported by evidence showing enhanced hydration and reduced signs of aging.

Food Preservation and Enhancement

Lactobionic acid has been investigated for its potential as a food preservative due to its antimicrobial properties against foodborne pathogens . It can also act as a prebiotic, enhancing mineral absorption and improving the nutritional profile of dairy products .

Functional Food Ingredient

The compound is being explored as an ingredient in functional foods due to its antioxidant properties and ability to improve flavor and texture in food products . However, regulatory challenges exist regarding its use in food applications, necessitating further research on safety and efficacy.

Case Study 1: Ocular Health

A study conducted on the efficacy of lactobionic acid in treating dry eye syndrome showed significant improvement in patients using artificial tears supplemented with lactobionic acid. The findings suggest that lactobionic acid can enhance ocular surface health by promoting tear film stability .

Case Study 2: Skin Care Efficacy

A controlled trial assessing the effects of lactobionic acid on skin aging indicated substantial improvements in skin hydration and elasticity among participants using products containing this compound. The study highlighted lactobionic acid's role in stimulating collagen production and improving overall skin appearance .

作用機序

ラクトビオン酸は、さまざまなメカニズムを通じてその効果を発揮します。 抗菌剤として、ラクトビオン酸は細菌細胞壁と膜の構造を破壊し、細胞内容物の漏出やタンパク質合成の阻害につながります . これにより、最終的に細胞死が起こります。 さらに、ラクトビオン酸はキレート剤として作用し、金属イオンを結合して酸化による損傷を防ぎます . 保湿作用は、水分子を引きつけ、保持する能力に起因し、肌に水分を与えます .

生化学分析

Biochemical Properties

Lactobionic acid exerts chelating, antioxidant, emulsifying, and antimicrobial properties that have been exploited by different industries . It is a polyhydroxy acid formed by the union of two molecules (galactose and gluconic acid) linked by an ether-bond . It is traditionally known in the food industry for its chelating, moisturizing, gelling, and antioxidant properties .

Cellular Effects

Lactobionic acid promotes the shedding of dead skin cells, encouraging cell turnover and revealing fresher skin underneath . It helps to improve skin texture, reduce the appearance of fine lines, and even out skin tone without causing irritation . Lactobionic acid is said to have antioxidant properties that can help protect the skin from damage caused by free radicals .

Molecular Mechanism

Lactobionic acid is an exfoliant under the polyhydroxy acid (PHA for short) umbrella . While chemically similar to AHA, lactobionic acid has a larger molecular structure, which means it doesn’t penetrate the skin as deeply . This results in a gentler exfoliation with less risk of causing irritation, making it a great alternative for sensitive skin .

Temporal Effects in Laboratory Settings

In a study, lactobionic acid was produced by fermentation of Pseudomonas taetrolens . The production titer (178 g/L) and the productivity (4.9 g/L h) of lactobionic acid in this study were highest among the previous studies ever reported using P. taetrolens as a production strain of lactobionic acid .

Dosage Effects in Animal Models

In a study on pigs, the feed supplemented with lactobionic acid promoted better utilization of feed in the digestive tract of pigs, resulting in a higher bioavailability of nutrients and a significant increase of pig live weight gain .

Metabolic Pathways

Five metabolic pathways, including gluconeogenesis, pyruvate metabolism, the tricarboxylic acid cycle (TCA cycle), glycerolipid metabolism, and aspartate metabolism, showed the most functional enrichment among the four biofluids .

Transport and Distribution

As an acid, lactobionic acid can form salts with mineral cations such as calcium, potassium, sodium, and zinc . Calcium lactobionate is a food additive used as a stabilizer . Potassium lactobionate is added to organ preservation solutions such as Viaspan or CoStorSol to provide osmotic support and prevent cell swelling .

Subcellular Localization

Given its properties and uses, it can be inferred that it may be localized in areas where its functions are needed, such as the skin surface for its exfoliating properties , or in organ preservation solutions for its osmotic support .

準備方法

ラクトビオン酸は、ラクトースの化学的酸化、電気化学的酸化、生物学的酸化など、さまざまな方法で合成することができます。 化学的酸化法では通常、高価な金属触媒を使用しますが、望ましくない副生成物を生成する可能性があります . 一方、生物学的生産はより環境に優しく、特定のラクトース酸化酵素や微生物発酵を使用します。 例えば、Pseudomonas taetrolens の発酵は、制御された pH と温度条件下で、高濃度のラクトビオン酸を生成することができます . 工業生産法では、バイオリアクターとエタノール沈殿やイオン交換クロマトグラフィーなどの下流処理技術を使用して、純粋なラクトビオン酸を回収することがよくあります .

化学反応解析

ラクトビオン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化のための金属触媒と還元反応のための還元剤があります。 例えば、ラクトースの酸化によってラクトビオン酸を生成する反応は、金、ルテニウム、白金などの金属によって触媒される可能性があります . これらの反応から生成される主な生成物には、ラクトビオン酸と、ラクトビオン酸カルシウムやラクトビオン酸カリウムなどのその無機塩が含まれます .

化学反応の分析

Lactobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts for oxidation and reducing agents for reduction reactions. For example, the oxidation of lactose to produce lactobionic acid can be catalyzed by metals such as gold, ruthenium, and platinum . The major products formed from these reactions include lactobionic acid and its mineral salts, such as calcium lactobionate and potassium lactobionate .

類似化合物との比較

ラクトビオン酸は、乳酸やグリコール酸などの他のα-ヒドロキシ酸 (AHA) と比較されることがよくあります。 これらの化合物はすべて角質剥離作用がありますが、ラクトビオン酸は、その大きな分子サイズのために、肌への浸透がゆっくりで、刺激を軽減できる点がユニークです . さらに、ラクトビオン酸は、他のAHAと比較して、優れた保湿作用と抗酸化作用を持っています . 類似した化合物には、乳酸、グリコール酸、およびグルコノラクトンなどの他のポリヒドロキシ酸 (PHA) が含まれます .

生物活性

Lactobionic acid (LBA) is a natural polyhydroxy acid derived from lactose, primarily recognized for its diverse biological activities, including antibacterial, prebiotic, and anti-aging properties. This article provides a detailed overview of the biological activities of lactobionic acid, supported by research findings, case studies, and data tables.

Antibacterial Activity

Lactobionic acid exhibits significant antibacterial properties, particularly against Staphylococcus aureus . Research has determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of LBA to be 15 mg/mL and 50 mg/mL, respectively. The mechanism of action involves:

- Disruption of the bacterial cell wall and membrane.

- Induction of leakage of cellular contents, such as alkaline phosphatase and nucleotides.

- Alteration of cell membrane permeability, leading to cell death.

Transmission electron microscopy confirmed structural damage to the bacterial cells after exposure to LBA . These findings suggest that LBA can serve as a safe food preservative due to its ability to inhibit microbial growth effectively.

Prebiotic Properties

Lactobionic acid is also recognized for its prebiotic effects. It promotes the growth of beneficial intestinal bacteria while inhibiting pathogenic strains. In a study involving piglets, LBA supplementation in feed improved intestinal health by enhancing the growth of desirable gut microbiota, which is crucial for optimal digestion and nutrient absorption .

Table 1: Effects of Lactobionic Acid on Gut Health in Pigs

| Parameter | Control Group | LBA Supplemented Group |

|---|---|---|

| Average Daily Gain (g) | 500 | 550 |

| Lean Meat Content (%) | 50 | 55 |

| pH Level of Meat | 5.8 | 5.6 |

Anti-Aging Effects

Clinical studies have demonstrated that topical application of lactobionic acid can significantly improve skin quality. An investigation involving a formulation containing 8% LBA showed:

- Reduction in fine lines : 21% improvement after 12 weeks.

- Enhanced skin elasticity : 84% of participants reported improvements.

- Increased skin hydration and plumpness : Notable increases in self-assessed skin quality metrics.

The study indicated that LBA promotes collagen synthesis and improves the deposition of glycosaminoglycans in the dermis, which are essential for maintaining skin elasticity and hydration .

Table 2: Clinical Grading Results for Anti-Aging Effects

| Parameter | Baseline Score | Week 12 Score | Improvement (%) |

|---|---|---|---|

| Fine Lines | 3.98 | 2.61 | 34.4 |

| Wrinkles | 5.10 | 4.05 | 20.6 |

| Skin Elasticity | 5.56 | 4.72 | 15.1 |

| Skin Texture | 3.89 | 1.23 | 68.4 |

Applications in Food Industry

In addition to its health benefits, lactobionic acid is utilized in food preservation due to its antimicrobial properties. It can inhibit spoilage organisms and extend the shelf life of various food products while enhancing flavor and texture . The potential use of LBA in dairy cow diets has also been explored, with positive effects on milk quality traits and animal performance observed when LBA-rich whey was incorporated into their feed .

特性

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-AMTLMPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |

| Record name | Lactobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048861 | |

| Record name | Lactobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-82-2, 110638-68-1 | |

| Record name | Lactobionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactobionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTOBIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。